4,4'-Diethyl-2,2'-bipyridine
Overview
Description
Molecular Structure Analysis
The computed anhydrate crystal energy landscapes have the 2,2′-bipyridine as the lowest energy structure and the 4,4′- bipyridine among the low-energy structures .Chemical Reactions Analysis
The complex undergoes extensive protonation in acid medium. Both protonated and the unprotonated species undergo electron transfer reaction with the active periodate species such as IO 3+ and H 6 IO 6+ .Physical and Chemical Properties Analysis
4,4’-Diethyl-2,2’-bipyridine is stored at room temperature under an inert atmosphere . It can exist in more than one solid-state form. These various solid forms, polymorphs, solvates, hydrates, or amorphous forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions .Scientific Research Applications
Synthesis and Material Development
- 4,4'-Diethyl-2,2'-bipyridine derivatives have been synthesized for introducing metal coordination sites in polyacrylates, with potential applications in material science. The synthesis process was improved using microwave conditions for better reaction time and yield. One such derivative is 4,4'-dibromo-2,2'-bipyridine, which has a crystal structure forming infinite chains through C-H—Br interactions (Heintz, Görls & Imhof, 2018).
Catalysis in Polymerization
- Diethylbis(2,2'-bipyridine)Fe/MAO has been identified as a highly active and stereospecific catalyst for the polymerization of 1,3-dienes. This catalyst leads to the formation of different types of polymers from various dienes, with temperature influencing the crystallinity of the resulting polymers (Bazzini, Giarrusso & Porri, 2002).
Photophysical Properties
- Phosphonic acid derivatized bipyridine ligands and their ruthenium complexes have been synthesized for dye-sensitized photoelectrosynthesis cells. These cells are used for water splitting and CO2 reduction. The ligands offer stable chemical binding on metal oxide surfaces, which is critical for the generation of solar fuels (Norris et al., 2013).
Supramolecular Chemistry
- Mono- and di-quaternized 4,4'-bipyridine derivatives are used in various applications due to their redox activity and electrochromic aptitude. These materials are multifunctional, showing phenomena like chromism, and are used in solvent-/medium- and environment-responsive applications (Papadakis, 2019).
Solar Energy and Sensitizers
- Heteroleptic ruthenium complexes with bipyridine derivatives have been developed for efficient dye-sensitized solar cells. These complexes enhance photovoltaic efficiencies due to their unique structure and properties (Abbotto et al., 2008).
Crystal Engineering
- 4,4'-Bipyridine derivatives are crucial in crystal engineering, forming various solid-state forms and solvates with different properties. These forms are studied extensively using experimental and computational approaches to understand their thermodynamics and structural behavior (Braun et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 4,4’-Diethyl-2,2’-bipyridine are transition metals such as Ru^2+ , Pt^2+ , and Re^1+ . These metals are used in solar energy conversion studies due to their excellent electronic properties .
Mode of Action
4,4’-Diethyl-2,2’-bipyridine acts as a ligand, coordinating to these transition metals . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state . The two pyridine rings of the bipyridine units are arranged such that the pyridine N atoms are trans to one another . Upon coordination to transition metals, the two pyridine rings have the pyridine N atoms cis to one another, resulting in delocalization over the whole ligand .
Biochemical Pathways
It is known that the compound plays a significant role in solar energy conversion studies . The compound’s ability to channel electrons from the metal center to the diimmine ligand upon photoexcitation is a key aspect of its function .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
The primary result of the action of 4,4’-Diethyl-2,2’-bipyridine is the channeling of electrons from the metal center to the diimmine ligand upon photoexcitation . This process is crucial in solar energy conversion studies .
Action Environment
The action of 4,4’-Diethyl-2,2’-bipyridine can be influenced by environmental factors. For instance, the compound’s ability to function as a ligand in solar energy conversion studies is dependent on the presence of light for photoexcitation . Additionally, the compound’s stability could be affected by factors such as temperature and humidity .
Safety and Hazards
Future Directions
Bipyridines represent a very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields . They are currently very popular due to their perspective applications in redox flow batteries . Future research may focus on expanding the solid form landscape of bipyridines and exploring their potential applications in various fields .
Biochemical Analysis
Biochemical Properties
4,4’-Diethyl-2,2’-bipyridine has been used as a ligand to coordinate to transition metals such as Ru2+, Pt2+, and Re1+ . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state . This property makes it valuable in solar energy conversion studies .
Cellular Effects
It is known that bipyridine derivatives can interrupt biological electron transfer processes . This suggests that 4,4’-Diethyl-2,2’-bipyridine could potentially influence cell function by interfering with electron transport chains, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4,4’-Diethyl-2,2’-bipyridine involves its ability to coordinate to transition metals . Upon coordination to transition metals, the two pyridine rings have the pyridine N atoms cis to one another, resulting in π-delocalization over the whole ligand . This allows for the transfer of electrons from the metal center to the diimmine ligand upon photoexcitation .
Metabolic Pathways
As a bipyridine derivative, it may interact with enzymes or cofactors involved in electron transport chains .
Properties
IUPAC Name |
4-ethyl-2-(4-ethylpyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFUJDBZQPCHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=NC=CC(=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618480 | |
Record name | 4,4'-Diethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3052-28-6 | |
Record name | 4,4'-Diethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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